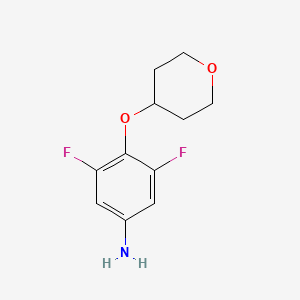![molecular formula C22H18ClFN2O3S B2889393 ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 478260-23-0](/img/structure/B2889393.png)
ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical derivative of the pyran family . It is a complex organic molecule with multiple functional groups, including an amino group, a cyano group, and a carboxylate ester . It also contains a sulfanyl group attached to a 4-chlorophenyl ring .
Synthesis Analysis
The synthesis of this compound or its derivatives could involve several steps, including reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . These reactions can lead to the formation of new pyrano[2,3-d]pyrimidine derivatives . Further acylation and intramolecular cyclization with reagents like carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride can result in the formation of the corresponding bicyclic pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to the presence of reactive functional groups . For example, the primary amino group and the cyano group can act as electrophilic and nucleophilic sites, respectively . This allows the compound to be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .科学的研究の応用
Corrosion Inhibition
One significant application of pyran derivatives, including closely related compounds, is in corrosion inhibition. These compounds have been synthesized and characterized, demonstrating effective corrosion mitigation properties for mild steel in sulfuric acid solutions. Their inhibition efficiency increased with concentration, reaching high levels of protection. The study employed weight loss, electrochemical measurements, and surface analysis techniques like SEM-EDS, XRD, and AFM, indicating that these derivatives act as mixed-type inhibitors through an adsorption mechanism. Quantum chemical and molecular dynamic simulations supported these findings, showing strong binding energies to the iron surface, which is crucial for their inhibitory action (Saranya et al., 2020).
Antimicrobial and Anticancer Activities
Another area of application is in the development of antimicrobial and anticancer agents. Novel pyrazole derivatives synthesized from related pyran compounds have shown significant in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity compared to doxorubicin, a standard drug, and demonstrated good to excellent antimicrobial efficacy against various bacterial and fungal strains. This highlights the potential of pyran derivatives in developing new therapeutic agents (Hafez et al., 2016).
Catalysis and Chemical Synthesis
Pyran derivatives have also been utilized in catalysis and chemical synthesis, demonstrating the versatility and reactivity of these compounds in facilitating various chemical reactions. For example, a study outlined the use of pentafluorophenylammonium triflate (PFPAT) to catalyze the condensation of pyran-ethylcarboxylate derivatives with coumarin-3-carboxylic acid. This solvent-free synthesis achieved high yields under green conditions, showing the compound's role in promoting environmentally friendly chemical processes (Ghashang et al., 2013).
Crystal Structure Analysis
Furthermore, crystal structure analysis of similar pyran derivatives has provided insights into their molecular arrangement and interactions. One study detailed the crystal structure of a closely related compound, highlighting its triclinic space group and the stabilizing interactions within the crystal lattice. These findings are crucial for understanding the molecular properties that contribute to the compound's applications in various fields (Kumar et al., 2018).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It has been synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, which suggests that it could interact with its targets through these functional groups .
Biochemical Pathways
It’s worth noting that pyrano[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been shown to demonstrate a variety of biological activities such as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities demonstrated by related compounds, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-2-28-22(27)20-18(12-30-16-9-5-14(23)6-10-16)29-21(26)17(11-25)19(20)13-3-7-15(24)8-4-13/h3-10,19H,2,12,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVZLIUTPIITNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

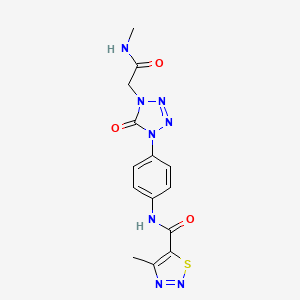
![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)
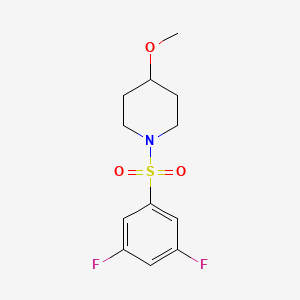
![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
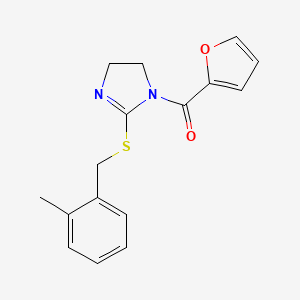
![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)


![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
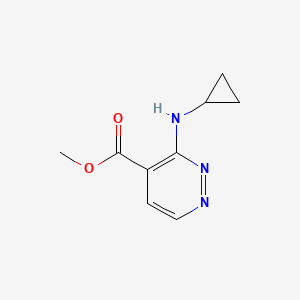
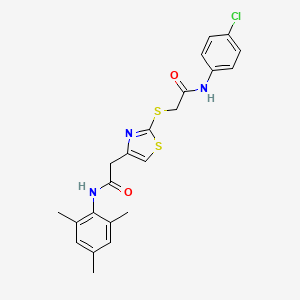
![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)

